Enantiomer-Dependent Antiviral Activity: 4 Orders of Magnitude Difference in HSV-1 DNA Polymerase Inhibition Between (R)- and (S)-Enantiomers Derived from 1,2-Cyclobutanedimethanol
The two enantiomers of 9-[2,3-bis(hydroxymethyl)cyclobutyl]guanine (BHCG), both synthesized from enantiomerically pure 1,2-cyclobutanedimethanol intermediates, exhibit a >10,000-fold difference in potency against HSV-1 DNA polymerase. (R)-BHCG-TP (derived from the [1R-(1α,2β,3α)]-diol enantiomer) inhibits HSV-1 DNA polymerase with a potency 4 orders of magnitude greater than (S)-BHCG-TP (derived from the [1S-(1α,2β,3α)]-enantiomer) under identical competitive inhibition assay conditions with respect to dGTP [1]. Furthermore, (R)-BHCG-TP displays a 30-fold selectivity window for viral DNA polymerase over human HeLa DNA polymerase α, whereas (S)-BHCG-TP is a very poor inhibitor of both enzymes [1]. This stereochemical discrimination demonstrates that only one specific enantiomer of the 1,2-cyclobutanedimethanol-derived nucleoside confers meaningful antiviral activity.
| Evidence Dimension | HSV-1 DNA polymerase inhibition potency (competitive vs. dGTP) |
|---|---|
| Target Compound Data | (R)-BHCG-TP: Ki(app) 30-fold selective for HSV-1 DNA polymerase over HeLa DNA polymerase α; 4 orders of magnitude more potent than (S)-enantiomer |
| Comparator Or Baseline | (S)-BHCG-TP: very poor inhibitor of both HSV-1 and HeLa DNA polymerases; 10,000-fold less potent than (R)-enantiomer |
| Quantified Difference | ≥10,000-fold (4 orders of magnitude) greater potency of (R)-enantiomer; 30-fold selectivity (viral vs. human polymerase) |
| Conditions | Enzymatically synthesized triphosphates; competitive inhibition assay with respect to dGTP; HSV-1 DNA polymerase and HeLa DNA polymerase α; Terry et al., Mol. Pharmacol. 1991 |
Why This Matters
For procurement decisions, this 10,000-fold activity differential means that the incorrect enantiomer of 1,2-cyclobutanedimethanol-derived intermediates is pharmacologically inert; only the (1R,2R)- or (1R,2S,3R)-configured diol can serve as a viable chiral starting material for antiviral drug candidates.
- [1] Terry, B. J.; Cianci, C. W.; Hagen, M. E. Inhibition of herpes simplex virus type 1 DNA polymerase by [1R(1α,2β,3α)]-9-[2,3-bis(hydroxymethyl)cyclobutyl]guanine. Mol. Pharmacol. 1991, 40 (4), 591–596. PMID: 1656194. View Source
